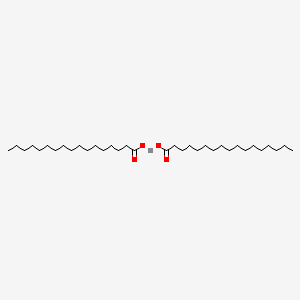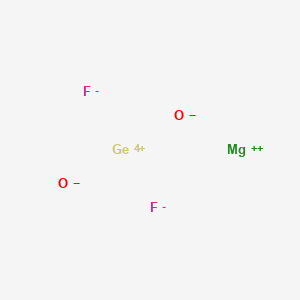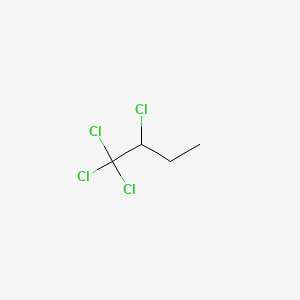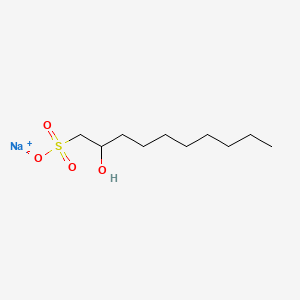
Sodium 2-hydroxydecanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxydecanesulphonate is an organic compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is particularly valued in the fields of chemistry, biology, and environmental science for its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxydecanesulphonate is typically synthesized through a sulfonation reaction. The process involves the reaction of 2-hydroxydecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors. The raw materials are fed into the reactor, where they undergo sulfonation under controlled conditions. The resulting product is then neutralized, purified, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-hydroxydecanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-hydroxydecanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a detergent in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxydecanesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, including cell membranes and proteins, facilitating their solubilization and stabilization. The compound’s surfactant nature enables it to disrupt lipid bilayers, making it useful in applications such as cell lysis and protein extraction .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in similar applications but with an ether linkage in its structure.
Sodium sulfonate: A broader category of compounds with sulfonate groups, used in various industrial applications.
Uniqueness: Sodium 2-hydroxydecanesulphonate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its hydroxyl group enhances its solubility and reactivity compared to other similar compounds, making it particularly useful in specialized applications .
Propriétés
Numéro CAS |
20275-70-1 |
|---|---|
Formule moléculaire |
C10H21NaO4S |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
sodium;2-hydroxydecane-1-sulfonate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-10(11)9-15(12,13)14;/h10-11H,2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
QLWTYLFOABKZDR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


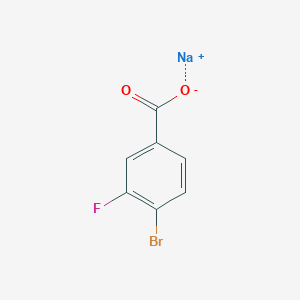
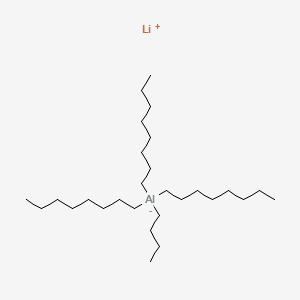
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
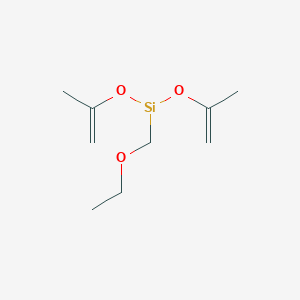
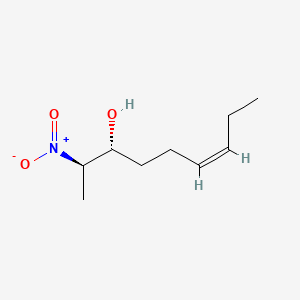
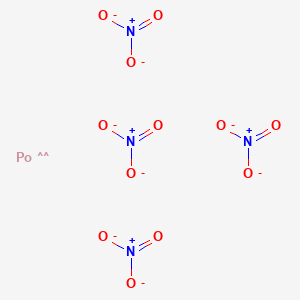
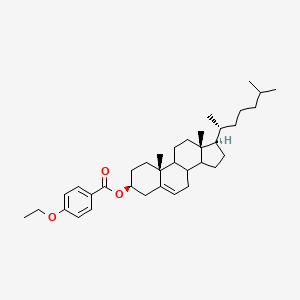
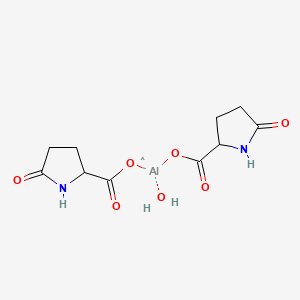

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
